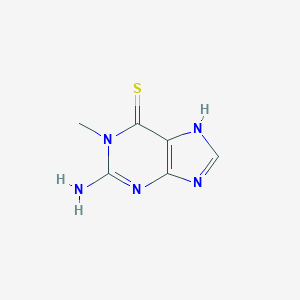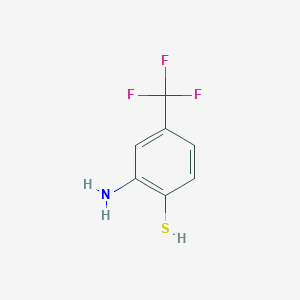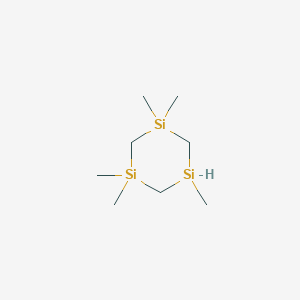
beta-D-Galactopyranuronic acid
描述
β-D-吡喃半乳糖醛酸: 是一种有机化合物,属于糖醛酸衍生物类。 它由一个葡萄糖单元组成,其 C6 碳被氧化为羧酸 。 该化合物是果胶结构中的关键成分,果胶是一种存在于植物细胞壁中的多糖 .
作用机制
Target of Action
Pectin, a heteropolysaccharide derived from the cell wall of higher plants , primarily targets the gastrointestinal tract. It acts as an adsorbent that binds to bacteria, toxins, and other irritants in the intestinal mucosa . Pectin also interacts with galectin-3, a protein implicated in various diseases . By binding with galectin-3, pectin can directly reduce the expression level of galectin-3 .
Mode of Action
Pectin’s mode of action is multifaceted. It decreases the pH in the intestinal lumen and provides a soothing effect on the irritated mucosa . Pectin also serves as interactive matrices or scaffolds by stimulating cell adhesion and cell proliferation and enhancing tissue remodeling by forming an extracellular matrix in vivo . Furthermore, pectin can bind to cancer cell surface galectins, causing mitochondrial disruption, enhancing response to chemotherapy, and impeding metastasis .
Biochemical Pathways
Pectin influences several biochemical pathways. It plays a crucial role in plant growth, morphology, development, and defense . Pectin biosynthesis pathways involve 27 isoforms of 17 genes and 12 isoforms of galacturonosyltransferase involved in nucleotide-sugar interconversion and pectin polymerization . Pectin also modulates cell growth and cell dynamics, facilitates cell adhesion and separation, and regulates cell shape .
Pharmacokinetics
It remains in the gastrointestinal tract where it exerts its effects. Pectin nanoparticles have shown prolonged plasma retention of the drug with major accumulation in liver tissue after an intravenous tail vein injection .
Result of Action
Pectin has numerous beneficial effects. It is used in food as a gelling agent and stabilizer . As a medical drug, it has potential use as a source of dietary fiber, lipid, cholesterol, serum glucose and insulin level lowering effect, gastric emptying delay . Pectin also exhibits antidiabetic actions through regulating glucose metabolism, oxidative stress, insulin sensitivity .
Action Environment
The action of pectin can be influenced by environmental factors. For instance, the pH can affect the activity of pectin . Moreover, pectin shows promise in environmental remediation and sustainable packaging, such as wastewater treatment, heavy metal ion removal, and development of eco-friendly films and coatings .
生化分析
Biochemical Properties
Pectin’s unique properties stem from its structural characteristics, such as degree of esterification, molecular weight, and branching patterns . The source of pectin, the level of ripeness, and the biochemical reactions that occur during plant growth highly affect the structure and functions of the pectin .
Cellular Effects
Pectin exhibits mucoadhesion, controlled drug release, and potential anticancer characteristics . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pectin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the enzyme pectinase breaks down pectin commonly found in the plant cell wall .
Temporal Effects in Laboratory Settings
Pectin’s effects change over time in laboratory settings. It shows promise in environmental remediation and sustainable packaging, such as wastewater treatment, heavy metal ion removal, and development of eco-friendly films and coatings .
Metabolic Pathways
Pectin is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . Microorganisms are good sources for isolation of pectin lyases, but the biochemical properties of each isolated lyase are different .
Transport and Distribution
It is known that pectin is a key structural component of the cell walls of many fruits and vegetables .
Subcellular Localization
As a key structural component of the cell walls, pectin is likely to be localized in the cell wall .
准备方法
合成路线和反应条件: β-D-吡喃半乳糖醛酸可以通过 D-半乳糖的氧化来合成。 该过程涉及使用氧化剂,如硝酸或半乳糖氧化酶 。 反应条件通常需要控制温度和 pH 值,以确保 C6 碳的 选择性氧化。
工业生产方法: 在工业环境中,β-D-吡喃半乳糖醛酸通常通过果胶的酶促水解生产。 该方法涉及使用果胶酶将果胶分解为其组成单糖,包括 β-D-吡喃半乳糖醛酸 .
化学反应分析
反应类型: β-D-吡喃半乳糖醛酸会发生各种化学反应,包括:
氧化: 它可以进一步氧化生成半乳糖酸。
还原: 它可以还原生成半乳糖。
取代: 它可以参与酯化反应形成酯.
常用试剂和条件:
氧化: 在控制的温度和 pH 值下使用硝酸或半乳糖氧化酶。
还原: 硼氢化钠或催化氢化。
取代: 在酸催化剂存在下使用醇.
主要生成产物:
氧化: 半乳糖酸。
还原: 半乳糖。
取代: 根据所用醇的不同而产生不同的酯.
科学研究应用
β-D-吡喃半乳糖醛酸在科学研究中具有广泛的应用:
生物学: 它在植物细胞壁结构和功能的研究中发挥作用.
作用机理
β-D-吡喃半乳糖醛酸的作用机制涉及它与特定酶和受体的相互作用。 在生物系统中,它可以被果胶酶等酶识别,这些酶催化其水解。 它还可以与细胞表面受体相互作用,影响细胞信号通路 .
相似化合物的比较
类似化合物:
D-半乳糖醛酸: 一种具有类似化学性质的密切相关化合物.
葡萄糖醛酸: 另一种糖醛酸衍生物,但具有不同的糖单元.
独特性: β-D-吡喃半乳糖醛酸由于其在果胶结构中的特定作用及其独特的化学反应性而具有独特性。 它能够进行选择性氧化和还原反应,使其在合成化学中具有价值 .
属性
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-DTEWXJGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pectin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18968-14-4, 9000-69-5 | |
| Record name | beta-D-Galactopyranuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018968144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Galactopyranuronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .BETA.-D-GALACTOPYRANURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55NG3O9NDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pectin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142-144 °C | |
| Record name | beta-D-Galactopyranuronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Pectin is not a single compound but a complex mixture of polysaccharides. Its primary structure consists of a linear chain of α-(1→4)-linked D-galacturonic acid units, called homogalacturonan (HG). These chains can be interspersed with rhamnose residues, forming rhamnogalacturonan I (RG-I) regions. The degree of methyl-esterification (DM) of the galacturonic acid units and the presence of side chains comprising various sugars (e.g., arabinose, galactose) contribute to the structural diversity of pectins. []
ANone: Pectin's DE, representing the proportion of esterified galacturonic acid units, significantly influences its gelling properties. High methoxyl (HM) pectins, with DE > 50%, form gels in the presence of high sugar concentrations and low pH. Conversely, low methoxyl (LM) pectins, with DE < 50%, require calcium ions for gelation and can form gels over a broader pH range. [, , , ]
ANone: Yes, different extraction methods, such as hot-water (HW), cold-water (CW), ultrasound (US), and enzyme-assisted extraction (EZX), can yield pectins with varying characteristics. [] For instance, research showed that enzyme extraction from dragon fruit peel using xylanase (EZX) resulted in pectin with a higher degree of esterification compared to acid extraction. []
ANone: Pectin's physicochemical properties depend on its source and extraction method. These properties include molecular weight (Mw), DE, viscosity, solubility, and gelling ability. [, , ] For example, microwave-extracted pumpkin pectin exhibited lower Mw and viscosity but higher polydispersity compared to acid-extracted pectin. []
ANone: Pectin acts as a gelling agent, thickener, and stabilizer in various food products, including jams, jellies, and desserts. Its gelling ability is attributed to the formation of a three-dimensional network that traps water and other components, creating a desired texture. [, , , ] A study on jujube fruits highlighted the role of water-soluble pectin (WSP) and sodium carbonate-soluble pectin (SSP) in fruit softening during cold storage. []
ANone: Yes, beyond its culinary uses, pectin finds applications in pharmaceutical formulations, cosmetics, and wastewater treatment. Its biodegradability, biocompatibility, and gel-forming properties make it suitable for drug delivery systems, wound dressings, and bioremediation processes. [, , , ] Research demonstrated the potential of pectin from Talinum triangulare as a matrix for ibuprofen microspheres. []
ANone: Research suggests that pectin, as a soluble fiber, can influence satiety, gut microbiota composition, and serum metabolite profiles, potentially impacting metabolic health. [, , ] A study in rats showed that a pectin-supplemented diet reduced the severity of methotrexate-induced enterocolitis. []
ANone: Yes, pectin acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the gut. Studies indicate that pectin with varying degrees of esterification differentially affects gut microbiota composition and metabolic markers. [, ] For instance, low-esterified pectin (L102) increased the abundance of Lactobacillus in mice fed a high-fat diet and exposed to low-dose antibiotics. []
ANone: Pectin extraction typically involves treating plant materials with acid or enzymes, followed by precipitation and purification steps. [, , , ] Studies have explored various extraction methods, including hot acid extraction, microwave heating, and ultrasound-assisted extraction, to optimize yield and modify pectin characteristics. [, ]
ANone: Chemical modification, such as amidation, can alter pectin's gelling, swelling, and drug release properties. [, ] Research demonstrated that hydrophobic thiolation of pectin with 4-aminothiophenol led to improved cohesive properties and altered swelling behavior, suggesting its potential in drug delivery. []
ANone: Various techniques are employed to analyze pectin's structure, composition, and properties. These include Fourier transform infrared (FTIR) spectroscopy, high-performance liquid chromatography (HPLC), gas chromatography (GC), and microscopy techniques. [, , , , ] For example, FTIR analysis was used to determine the optimal extraction time for pectin from lime peel. []
ANone: Pectin production generally aligns with sustainability principles as it utilizes agricultural by-products, such as citrus peels and apple pomace, as raw materials. [, , , ] Research has explored alternative sources like pumpkin and passion fruit rind for pectin extraction, further promoting waste valorization. [, , ]
ANone: While pectin itself is biodegradable, conventional extraction methods may involve the use of chemicals that require careful management and disposal to minimize environmental impact. [] Research is ongoing to develop eco-friendly extraction techniques using green solvents and enzymes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



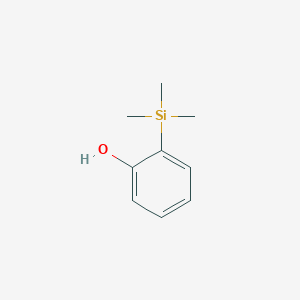
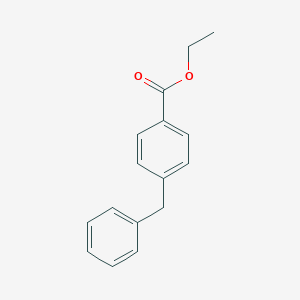
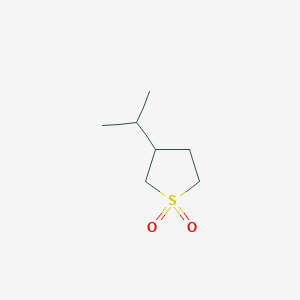
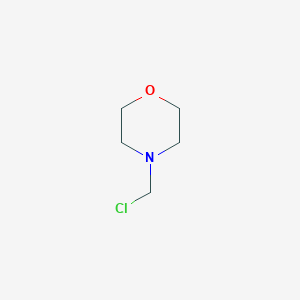
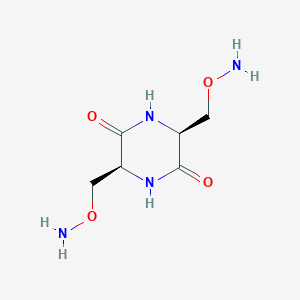
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
